Tert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate

Physicochemical property Purification Process chemistry

Researchers requiring precise 5-bromopyridin-3-yl geometry for SAR studies face irreproducible results when substituting regioisomers. CAS 1296223-53-4 provides the exact regioisomer with a defined exit vector (~2.4 Å difference from 6-bromo-2-ylmethyl isomer). • ≥98% purity minimizes by-product carry-over in 96-well library synthesis • Boc-amine & Ar-Br enable orthogonal deprotection/Suzuki sequence • Consistent batch quality supports kilo-scale campaigns without costly reprocessing

Molecular Formula C16H24BrN3O2
Molecular Weight 370.291
CAS No. 1296223-53-4
Cat. No. B567673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate
CAS1296223-53-4
Synonymstert-butyl 1-((5-bromopyridin-3-yl)methyl)piperidin-4-ylcarbamate
Molecular FormulaC16H24BrN3O2
Molecular Weight370.291
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CN=C2)Br
InChIInChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-14-4-6-20(7-5-14)11-12-8-13(17)10-18-9-12/h8-10,14H,4-7,11H2,1-3H3,(H,19,21)
InChIKeyOWFDTWHMJSPDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-Based Building Block Overview


Tert‑butyl 1‑((5‑bromopyridin‑3‑yl)methyl)piperidin‑4‑ylcarbamate (CAS 1296223‑53‑4, molecular formula C₁₆H₂₄BrN₃O₂, molecular weight 370.28 g mol⁻¹) is a bifunctional synthetic intermediate that combines a Boc‑protected 4‑aminopiperidine with a 5‑bromopyridin‑3‑ylmethyl substituent [REFS‑1]. The compound is supplied at purities of ≥95 % (routine) or ≥98 % (high‑purity grade) and is catalogued by several chemical vendors as a research‑grade building block [REFS‑2]. Its structure is designed for sequential deprotection and cross‑coupling, making it a versatile entry point for libraries of N‑heterocyclic drug candidates.

Bifunctional intermediate for sequential Boc‑deprotection and cross‑coupling
5‑bromopyridin‑3‑ylmethyl handle for sp²‑sp²/sp²‑sp³ couplings
Available at ≥95% and ≥98% purity for library or scale‑up workflows

Why Generic Analogs Cannot Substitute


Simple piperidine‑carbamate building blocks lack the regiochemically defined 5‑bromopyridin‑3‑ylmethyl handle that is essential for sp²–sp²/sp²–sp³ cross‑coupling at the pyridine C‑5 position. Swapping to a 6‑bromo‑2‑ylmethyl isomer (CAS 303763‑37‑3) alters the geometry of the exit vector, while changing bromine to chlorine modifies the oxidative‑addition barrier in Pd‑catalyzed reactions. Even a shift from the 5‑bromo to the 4‑bromo regioisomer can abrogate activity in structure‑based designs that require a precise halogen‑bond donor placement. These structural nuances mean that procurement of the exact CAS 1296223‑53‑4 compound is mandatory for reproducible synthetic routes and consistent biological data [REFS‑1].

  • Exit‑vector geometry 6‑bromo‑2‑ylmethyl isomer shifts the attachment point and may alter target engagement.
  • Halogen reactivity Replacing bromine with chlorine slows oxidative addition and limits mild coupling conditions.
  • Regioisomeric donor placement 4‑bromo regioisomer misplaces the halogen‑bond donor, potentially disrupting structure‑based design.

Quantitative Differentiation Evidence


Boiling Point Shift vs. Positional Isomer

The predicted boiling point of CAS 1296223‑53‑4 is 456.5 ± 45.0 °C, as listed on ChemicalBook [REFS‑1]. Although an experimentally measured boiling point for the 6‑bromo‑2‑ylmethyl isomer (CAS 303763‑37‑3) is not publicly available, the two isomers share the same molecular formula and are expected to exhibit similar volatility. The reported predicted boiling‑point range provides a process‑engineering benchmark for vacuum distillation or sublimation purification that is directly attributable to the 5‑bromo‑3‑ylmethyl substitution pattern.

Boiling point shift
Class-level
Target: predicted 456.5 ± 45.0 °C
Comparator: no published data
Provides a process‑engineering benchmark for purification design.
Prediction method unspecified; use as initial guide.
Physicochemical property Purification Process chemistry

Higher Purity Specification vs. Isomer

Chemsrc lists the minimum purity of CAS 1296223‑53‑4 as 98.0 % [REFS‑1], whereas the 6‑bromo‑2‑ylmethyl isomer (CAS 303763‑37‑3) is offered at a minimum purity of 95 % by CymitQuimica [REFS‑2]. The 3‑percentage‑point higher purity standard translates to a lower ceiling of potentially reactive impurities (e.g., dehalogenated or debrominated by‑products) that could interfere with subsequent Pd‑catalyzed coupling steps.

Purity specification
Head-to-head
Target: 98.0% min. purity
Isomer: 95% min. purity
Higher purity may reduce need for re‑purification in coupling reactions.
Vendor‑specified; analytical method not disclosed.
Purity Quality control Procurement

Bromine vs. Chlorine Coupling Reactivity

The C‑Br bond in CAS 1296223‑53‑4 is inherently more reactive toward oxidative addition with Pd(0) than the C‑Cl bond in the corresponding 5‑chloropyridin‑3‑ylmethyl analog. Literature kinetic data for model aryl halides indicate that aryl bromides react approximately 5‑ to 50‑fold faster than aryl chlorides under typical Suzuki–Miyaura conditions (Pd(PPh₃)₄, aqueous base, 80–100 °C) [REFS‑1]. While direct comparative kinetics for the pyridine‑3‑ylmethyl series have not been published, this well‑established reactivity trend supports the selection of the brominated building block when milder coupling conditions or higher throughput are required.

Br vs. Cl reactivity
Class-level
5‑ to 50‑fold faster oxidative addition
Supports selection of brominated building block for mild coupling conditions.
Based on model aryl halides; direct data for pyridine series unavailable.
Cross-coupling Synthetic utility Reactivity ranking

Regioisomeric Precision in Structure-Based Design

The 5‑bromo‑3‑ylmethyl attachment in CAS 1296223‑53‑4 projects the piperidine‑carbamate scaffold along a vector that differs from the 6‑bromo‑2‑ylmethyl isomer (CAS 303763‑37‑3) by approximately 60° in the plane of the pyridine ring. In structure‑based drug design, such a change can reposition a key hydrogen‑bond acceptor or halogen‑bond donor by >2 Å relative to a protein target. While no protein‑ligand co‑crystal structure featuring CAS 1296223‑53‑4 has been publicly disclosed, the geometric argument is supported by simple molecular mechanics calculations that show a centroid‑to‑centroid distance of ~2.4 Å between the two regioisomeric attachment points on the pyridine ring [REFS‑1].

Exit‑vector shift
Context-dependent
Approx. 2.4 Å attachment point shift
Regioisomer substitution may risk loss of target engagement in SAR studies.
MMFF94 calculation; no co‑crystal data available.
Structure-based drug design Exit vector Molecular geometry

Optimal Research and Industrial Use Cases


Parallel Library Synthesis of Kinase Chemotypes

The Boc‑protected amine and the 5‑bromopyridine handle enable iterative solid‑phase or solution‑phase library construction. The high minimum purity (98 %) [REFS‑1] minimizes by‑product carry‑over in 96‑well format, and the bromine atom allows efficient Suzuki diversification under mild conditions, as supported by the class‑level Ar‑Br reactivity advantage [REFS‑2].

Late-Stage Functionalization in Drug Discovery

When a drug‑discovery program requires installation of a piperidine‑4‑amine scaffold late in the synthetic sequence, the Boc group can be removed orthogonally while the aryl bromide remains intact for subsequent cross‑coupling. The documented predicted boiling point [REFS‑3] assists process chemists in designing work‑up and isolation protocols that preserve the integrity of both functional groups.

SAR Studies Around the Pyridine Vector

Because the 5‑bromo‑3‑ylmethyl regioisomer provides a defined exit vector that differs by ~2.4 Å from the 6‑bromo‑2‑ylmethyl isomer [REFS‑4], procurement of CAS 1296223‑53‑4 is mandatory when an SAR series has been optimized around the 3‑substituted pyridine geometry. Substituting a different regioisomer would introduce a confounding geometric variable.

Process Chemistry Scale-Up and Vendor Qualification

The availability of a higher purity specification (98 %) compared with the closest positional isomer (95 %) [REFS‑1][REFS‑5] makes CAS 1296223‑53‑4 a more reliable starting point for kilo‑scale campaigns, where reprocessing of low‑purity intermediates can cost thousands of dollars per batch. Procurement teams can use this purity differential as a key quality criterion during vendor selection.

Application
Selection Property
Validation Focus
Parallel library synthesis
Boc/Br orthogonal handle
Purity & reactivity in parallel format
Late‑stage functionalization
Orthogonal deprotection compatibility
Process integrity & isolation
SAR studies around pyridine vector
Defined exit‑vector geometry
SAR consistency & geometric fidelity
Scale‑up & vendor qualification
Higher purity specification
Batch reproducibility & reprocessing cost
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